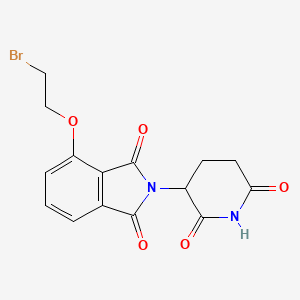
Thalidomide-O-C2-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-C2-Br is a derivative of thalidomide, a compound initially developed as a sedative and antiemetic. Thalidomide gained notoriety in the late 1950s and early 1960s due to its teratogenic effects, causing severe birth defects when taken by pregnant women. Despite its tragic history, thalidomide and its derivatives have found new applications in treating various medical conditions, including multiple myeloma and leprosy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-C2-Br involves several steps, starting with the preparation of thalidomide itself. Thalidomide is synthesized from phthalic anhydride and L-glutamic acid through a series of reactions, including cyclization and amidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-C2-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom at the C2 position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thalidomide derivatives .
Scientific Research Applications
Thalidomide-O-C2-Br has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential in treating cancers, inflammatory diseases, and autoimmune disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Thalidomide-O-C2-Br exerts its effects through multiple mechanisms:
Molecular Targets: The primary target is cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex.
Pathways Involved: The compound modulates various signaling pathways, including those related to inflammation, angiogenesis, and immune response.
Comparison with Similar Compounds
Thalidomide-O-C2-Br is compared with other thalidomide derivatives such as lenalidomide and pomalidomide:
Lenalidomide: More potent in modulating immune responses and has fewer side effects.
Pomalidomide: Similar to lenalidomide but with enhanced efficacy in certain cancers.
Uniqueness: This compound’s unique bromine substitution at the C2 position provides distinct chemical properties and biological activities
Similar Compounds
- Lenalidomide
- Pomalidomide
- Iberdomide
- CC-220
This compound continues to be a subject of extensive research due to its potential therapeutic applications and unique chemical properties. Its development highlights the importance of understanding and mitigating the risks associated with pharmaceutical compounds while exploring their beneficial uses.
Properties
Molecular Formula |
C15H13BrN2O5 |
|---|---|
Molecular Weight |
381.18 g/mol |
IUPAC Name |
4-(2-bromoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H13BrN2O5/c16-6-7-23-10-3-1-2-8-12(10)15(22)18(14(8)21)9-4-5-11(19)17-13(9)20/h1-3,9H,4-7H2,(H,17,19,20) |
InChI Key |
UGUQDJUBQKMKOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















